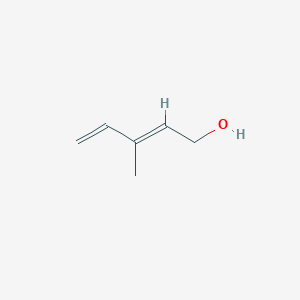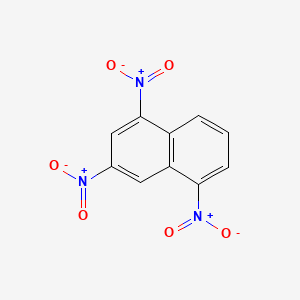![molecular formula C14H14O4 B14746421 Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane] CAS No. 169-41-5](/img/structure/B14746421.png)
Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings fused to a naphthalene core
Preparation Methods
The synthesis of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] typically involves the reaction of naphthalene derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the dispiro structure. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] can be compared to other similar compounds such as:
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’'-[1,3]dioxolane] These compounds share the dispiro structure but differ in the core ring system, leading to variations in their chemical properties and applications. The uniqueness of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] lies in its naphthalene core, which imparts distinct stability and reactivity characteristics .
Properties
CAS No. |
169-41-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
InChI |
InChI=1S/C14H14O4/c1-2-4-12-11(3-1)13(15-7-8-16-13)5-6-14(12)17-9-10-18-14/h1-6H,7-10H2 |
InChI Key |
UDVOLSLYGFMGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC3(C4=CC=CC=C24)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
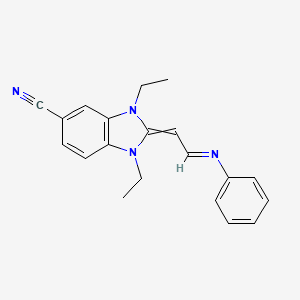

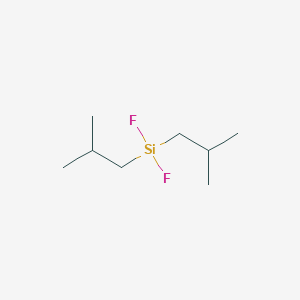
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
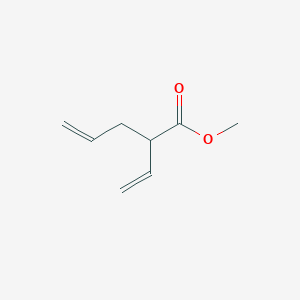
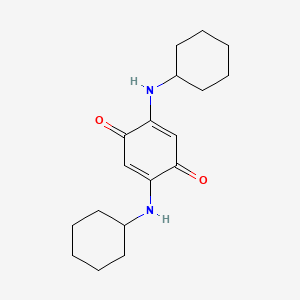

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)

